N-[(DIPHENYLPHOSPHOROSO)(FURAN-2-YL)METHYL]-3-METHYLPYRIDIN-2-AMINE
Overview
Description
N-[(DIPHENYLPHOSPHOROSO)(FURAN-2-YL)METHYL]-3-METHYLPYRIDIN-2-AMINE is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methyl group at the 3-position and an amine group at the 2-position, which is further connected to a diphenylphosphoryl and 2-furyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(DIPHENYLPHOSPHOROSO)(FURAN-2-YL)METHYL]-3-METHYLPYRIDIN-2-AMINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-2-aminopyridine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-furylmethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(DIPHENYLPHOSPHOROSO)(FURAN-2-YL)METHYL]-3-METHYLPYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(DIPHENYLPHOSPHOROSO)(FURAN-2-YL)METHYL]-3-METHYLPYRIDIN-2-AMINE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(DIPHENYLPHOSPHOROSO)(FURAN-2-YL)METHYL]-3-METHYLPYRIDIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its bioactivity may be attributed to its ability to interact with biological macromolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline
- N-[(diphenylphosphoryl)(2-furyl)methyl]-2-methyl-5-nitroaniline
Uniqueness
N-[(DIPHENYLPHOSPHOROSO)(FURAN-2-YL)METHYL]-3-METHYLPYRIDIN-2-AMINE stands out due to its unique combination of a pyridine ring, diphenylphosphoryl group, and 2-furyl moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-[diphenylphosphoryl(furan-2-yl)methyl]-3-methylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N2O2P/c1-18-10-8-16-24-22(18)25-23(21-15-9-17-27-21)28(26,19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17,23H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPRQMKAWHJVCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(C2=CC=CO2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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